(3,5,6-Trifluoro-2-pyridyl)hydrazine
Overview
Description
(3,5,6-Trifluoro-2-pyridyl)hydrazine is a fluorinated pyridine derivative with the molecular formula C5H4F3N3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyridine ring enhances its reactivity and stability, making it a useful building block in organic synthesis.
Scientific Research Applications
(3,5,6-Trifluoro-2-pyridyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Target of Action
3,5,6-Trifluoro-2-hydrazinopyridine is a chemical compound that has been actively investigated as a precursor in the synthesis of products having biological activity Hydrazinopyridines, in general, have been used to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
It’s known that hydrazinopyridines can undergo nucleophilic substitution reactions . In these reactions, the highly reactive hydrazine group in the molecule interacts with other compounds, leading to the formation of new products .
Biochemical Pathways
Hydrazinopyridines are known to be involved in various chemical reactions, leading to the formation of biologically active derivatives . These derivatives can then interact with various biochemical pathways, leading to their downstream effects.
Result of Action
Products obtained on the basis of hydrazinopyridines have been reported to have anti-inflammatory, antiulcer, and other types of activity . They have also been recommended as herbicides, plant growth regulators, and fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine typically involves the reaction of 3,5,6-trifluoropyridine with hydrazine. One common method includes the following steps:
Starting Material: 3,5,6-Trifluoropyridine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5,6-Trifluoro-2-pyridyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions can produce a variety of functionalized pyridines.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluoro-6-hydrazinopyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- Pentachloropyridine
Uniqueness
(3,5,6-Trifluoro-2-pyridyl)hydrazine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which imparts distinct reactivity and stability compared to other fluorinated pyridines. This unique structure makes it particularly valuable in applications requiring high chemical stability and reactivity.
Properties
IUPAC Name |
(3,5,6-trifluoropyridin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANSMRLEKOJCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)NN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615813 | |
Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851179-05-0 | |
Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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